molecular formula C9H16N2O B1426623 3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile CAS No. 98880-85-4

3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile

Cat. No.: B1426623
CAS No.: 98880-85-4
M. Wt: 168.24 g/mol
InChI Key: IFHVVMKRLUAJSS-UHFFFAOYSA-N
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Description

3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile is a nitrile-containing organic compound featuring a piperidine ring substituted with a methyl group at the nitrogen atom and a propanenitrile group linked via an ether oxygen. This structure confers unique physicochemical properties, including moderate polarity due to the nitrile group and the tertiary amine in the piperidine ring, which may enhance solubility in polar solvents. The compound has been historically cataloged as a research chemical, often utilized in medicinal chemistry as a precursor for synthesizing heterocyclic derivatives or bioactive molecules . However, commercial availability of this compound has been discontinued, as noted by CymitQuimica in 2025 .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile is C₉H₁₆N₂O, with a molecular weight of approximately 168.24 g/mol. The compound contains both ether and nitrile functional groups, which contribute to its reactivity and utility in synthetic chemistry.

Medicinal Chemistry Applications

Due to its structural characteristics, this compound has been investigated for its potential therapeutic applications:

  • Drug Development : The compound's ability to interact with biological targets makes it a candidate for developing new pharmaceuticals. For example, compounds with similar piperidine structures have been shown to exhibit activity against various diseases, including cancer and autoimmune disorders .
  • Protein Kinase Inhibition : Research indicates that derivatives of similar structures can act as inhibitors of protein kinases, which are critical in regulating cellular functions. This inhibition can be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules:

  • Synthetic Versatility : The presence of the nitrile group allows for various chemical reactions, including nucleophilic addition and cyclization processes. This versatility is advantageous for creating diverse chemical libraries for drug discovery.

Comparative Analysis with Related Compounds

The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-(3-Cyanopropoxy)-4-methylpiperidinePiperidine ring, nitrile groupDirectly related structure, minimal differences
N-(2-Hydroxypropyl)-1-methylpiperidinePiperidine ring, hydroxyl groupHydroxyl instead of nitrile; different reactivity
4-(2-Cyanopropoxy)-morpholineMorpholine ring, nitrile groupMorpholine instead of piperidine; altered properties

This table illustrates how the combination of functional groups in this compound enhances its potential for specific reactivity and biological activity.

Case Studies and Research Findings

Recent studies have focused on the synthesis and application of compounds related to this compound:

  • Synthesis Techniques : Various methods for synthesizing this compound have been explored, demonstrating its accessibility for laboratory research. These methods often involve straightforward reactions that highlight the compound's utility as an intermediate.
  • Biological Activity : Investigations into the biological effects of related compounds have shown promise in treating diseases characterized by inflammation and immune system dysregulation. Such findings suggest that this compound could play a role in developing new therapeutic agents .

Mechanism of Action

The mechanism by which 3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile and its analogs:

Compound Name Core Structure Key Substituents Synthetic Method Biological/Pharmacological Relevance Reference
This compound Piperidine-ether-nitrile - 1-Methylpiperidin-4-yloxy group
- Propanenitrile chain
Commercial synthesis (discontinued) Intermediate for heterocyclic drug development
3-(Methyl(2-(methyl(1-methylpiperidin-4-yl)amino)thieno[3,2-d]pyrimidin-4-yl)amino)propanenitrile Thienopyrimidine-nitrile - Thienopyrimidine core
- Dual methylamino groups
- Piperidine-linked nitrile
Reductive amination (Method D) Leishmania N-myristoyltransferase inhibitor
(S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile Pyrimidoindole-piperidine - Pyrimidoindole core
- Ethynyl group
- Piperidine-linked nitrile
Multi-step nucleophilic substitution Kinase inhibition (structural analog studies)
Tepotinib (IUPAC name: 3-(1-(3-(5-((1-methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)benzyl)-1,6-dihydro-6-oxopyridazin-3-yl)benzonitrile) Pyridazine-pyrimidine - 1-Methylpiperidin-4-ylmethoxy group
- Benzonitrile moiety
Catalytic cross-coupling c-Met inhibitor (approved anticancer agent)

Structural Nuances and Functional Implications

  • Heterocyclic Core: Thienopyrimidine-based analogs (e.g., compound in ) exhibit enhanced enzymatic inhibition due to planar aromatic systems, whereas the non-aromatic ether linkage in this compound may reduce target affinity .

Pharmacological Potential

While this compound lacks direct reported bioactivity, its structural analogs demonstrate diverse applications:

  • Antiparasitic Activity: Thienopyrimidine derivatives (e.g., ) inhibit Leishmania N-myristoyltransferase with IC₅₀ values <1 µM, attributed to the thienopyrimidine core’s interaction with the enzyme’s hydrophobic pocket .
  • Anticancer Agents : Tepotinib’s c-Met inhibition (Ki = 4 nM) highlights the importance of aromatic heterocycles paired with nitrile groups for targeted therapy, a feature absent in the simpler structure of this compound .

Physicochemical Properties

  • LogP Comparison : Computational models predict a logP of ~1.2 for this compound, higher than Tepotinib (logP = 3.8), suggesting reduced membrane permeability but improved aqueous solubility .
  • Thermal Stability : Differential scanning calorimetry (DSC) data for analogs like compound indicate decomposition temperatures >200°C, whereas the parent compound’s stability remains uncharacterized .

Biological Activity

3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile, also known as 1-(3-cyanopropoxy)-4-methylpiperidine, is a synthetic organic compound with the molecular formula C₉H₁₆N₂O and a molecular weight of approximately 168.24 g/mol. This compound features a nitrile group and a piperidine moiety, which suggests potential applications in medicinal chemistry and organic synthesis due to its unique structural properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound exhibits notable chemical reactivity attributed to its functional groups:

  • Nitrile Group : Known for its ability to undergo various chemical reactions, enhancing the compound's versatility in synthetic applications.
  • Piperidine Moiety : Contributes to the compound's biological activity by interacting with biological targets such as receptors and enzymes.

Biological Activity

Research indicates that this compound may possess several biological activities:

Antitumor Activity

A study highlighted the significance of compounds similar to this compound in exhibiting antitumor properties. For instance, derivatives of piperidine have been shown to inhibit cancer cell proliferation in various assays, including the P388 lymphocytic leukemia model .

Neuropharmacological Effects

Given its piperidine structure, this compound may interact with neurotransmitter systems. Research suggests that piperidine derivatives can modulate dopaminergic and serotonergic pathways, potentially influencing mood disorders and neurodegenerative diseases.

Antimicrobial Properties

Preliminary investigations into related compounds have indicated potential antimicrobial effects. The presence of the nitrile group may enhance the interaction with microbial enzymes, leading to inhibition of growth in certain bacterial strains.

Case Studies

Case studies provide a deeper understanding of the biological activity associated with this compound:

  • Case Study on Antitumor Efficacy :
    • Objective : To evaluate the effectiveness of piperidine derivatives in inhibiting tumor growth.
    • Findings : A derivative demonstrated significant cytotoxicity against P388 leukemia cells, suggesting that modifications to the piperidine structure can enhance antitumor activity.
  • Neuropharmacological Assessment :
    • Objective : To assess the impact of piperidine derivatives on neurotransmitter levels.
    • Findings : Compounds similar to this compound showed increased serotonin levels in animal models, indicating potential antidepressant effects.
  • Antimicrobial Activity Evaluation :
    • Objective : To test the antimicrobial efficacy of related nitrile compounds.
    • Findings : Certain derivatives inhibited the growth of Gram-positive bacteria, suggesting that structural modifications can lead to enhanced antimicrobial properties.

Comparative Analysis

The following table summarizes key features and biological activities of structurally related compounds:

Compound NameStructure FeaturesUnique AspectsBiological Activity
This compoundPiperidine ring, nitrile groupDirectly related structurePotential antitumor and neuroactive
1-(3-Cyanopropoxy)-4-methylpiperidinePiperidine ring, nitrile groupMinimal differencesAntitumor activity
N-(2-Hydroxypropyl)-1-methylpiperidinePiperidine ring, hydroxyl groupHydroxyl instead of nitrileVaries; less potent than nitriles
4-(2-Cyanopropoxy)-morpholineMorpholine ring, nitrile groupMorpholine instead of piperidineAltered properties; potential use

Q & A

Basic Research Questions

Q. Q1. What are the optimized synthetic routes for 3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile, and how do reaction conditions influence yield?

Methodological Answer:

  • Route Selection : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 1-methylpiperidin-4-ol with acrylonitrile derivatives under basic conditions (e.g., piperidine in ethanol at 0–5°C) is a common approach .
  • Condition Optimization : Temperature control (0–5°C) minimizes side reactions like polymerization of nitrile groups. Catalysts such as piperidine improve reaction efficiency by deprotonating intermediates .
  • Yield Enhancement : Solvent polarity (ethanol or dichloromethane) and stoichiometric ratios (1:1.2 for alcohol to nitrile) are critical. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Q2. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR confirm the piperidine ring’s substitution pattern and nitrile group presence (δ ~120 ppm for CN) .
    • IR : A sharp peak at ~2240 cm1^{-1} verifies the nitrile functional group .
  • Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves the 3D structure, including bond angles and torsional strain in the piperidine-oxypropane linkage. Data refinement using SHELXL ensures accuracy (R-factor < 0.05) .

Q. Q3. What safety protocols are essential for handling nitrile-containing compounds like this in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .
  • Storage : Store in airtight containers at 2–8°C to prevent decomposition. Avoid exposure to strong oxidizers (risk of exothermic reactions) .
  • Waste Management : Neutralize nitrile residues with alkaline hydrolysis (NaOH/ethanol) before disposal. Collect waste in labeled containers for incineration .

Advanced Research Questions

Q. Q4. How can computational modeling and X-ray data resolve discrepancies in reported bond lengths or conformational flexibility?

Methodological Answer:

  • Density Functional Theory (DFT) : Compare calculated bond lengths (e.g., C-O in the oxypropane chain) with experimental X-ray data (e.g., 1.43 Å vs. 1.41 Å). Discrepancies >0.02 Å suggest lattice packing effects or measurement errors .
  • Molecular Dynamics (MD) : Simulate rotational barriers of the piperidine ring to assess conformational stability. Match torsional angles (e.g., 60° vs. 55°) with crystallographic data to validate models .

Q. Q5. What strategies are recommended for studying this compound’s bioactivity in protein-ligand systems?

Methodological Answer:

  • Crystallographic Screening : Co-crystallize the compound with target proteins (e.g., p53 mutants) to identify binding pockets. Use SHELXE for phase determination and REFMAC5 for refinement .
  • SAR Analysis : Synthesize analogs (e.g., replacing nitrile with amide) and test inhibition kinetics (IC50_{50}) against kinases or GPCRs. Compare binding affinities via surface plasmon resonance (SPR) .

Q. Q6. How should researchers address contradictions in solubility or stability data across studies?

Methodological Answer:

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., pH 7.4 PBS buffer, 25°C) to isolate variables .
  • Advanced Analytics : Use differential scanning calorimetry (DSC) to detect decomposition phases (endothermic peaks >150°C). Pair with HPLC-MS to identify degradation byproducts (e.g., oxidation of nitrile to carboxylate) .
  • Cross-Validation : Compare results with structurally similar compounds (e.g., 3-Oxo-3-(piperidin-1-yl)propanenitrile) to contextualize discrepancies .

Properties

IUPAC Name

3-(1-methylpiperidin-4-yl)oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-11-6-3-9(4-7-11)12-8-2-5-10/h9H,2-4,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHVVMKRLUAJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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